molecular formula C35H46O18 B150326 Ligurobustoside N CAS No. 583058-07-5

Ligurobustoside N

Cat. No. B150326
M. Wt: 754.7 g/mol
InChI Key: SQXKPAMOLXJEEU-FVCUGLHDSA-N
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Description

Ligurobustoside N is an antioxidative glycoside that can be isolated from the leaves of Ligustrum robustum . It shows antioxidant effects and inhibits AAPH-induced hemolysis .


Synthesis Analysis

The synthesis of Ligurobustoside N involves a series of chemical reactions. A study on the leaves of Ligustrum robustum led to the isolation and identification of several new phenylethanoid glycosides, including Ligurobustoside N . Another study reported the complete biosynthesis of the phenylethanoid glycoside verbascoside, which shares a similar structure with Ligurobustoside N .


Molecular Structure Analysis

Ligurobustoside N has a molecular formula of C35H46O18 and a molecular weight of 754.73 . The structure of Ligurobustoside N includes several functional groups, such as hydroxyl groups and carbonyl groups .


Chemical Reactions Analysis

While specific chemical reactions involving Ligurobustoside N are not detailed in the search results, it’s known that phenolic compounds like Ligurobustoside N can affect the properties of other substances. For instance, Ligustrum robustum extract, which contains Ligurobustoside N, can modify the physicochemical properties of wheat starch .


Physical And Chemical Properties Analysis

Ligurobustoside N has a predicted boiling point of 994.6±65.0 °C and a density of 1.57±0.1 g/cm3 (20 ºC 760 Torr). Its pKa is predicted to be 9.31±0.10 .

Scientific Research Applications

Antioxidant Properties

Ligurobustoside N, identified in Ligustrum robustum, has been noted for its antioxidant properties. Research indicates that various glycosides from Ligustrum robustum, including ligurobustoside N, exhibit significant antioxidant effects. These effects are stronger than some standard antioxidants, suggesting the potential of ligurobustoside N in oxidative stress-related applications (He et al., 2003).

Anti-Cariogenic Activity

A study on Ligustrum robustum extract, which includes ligurobustoside N, demonstrated its efficacy against the biofilm formation and exopolysaccharide synthesis of Streptococcus mutans, a major cariogenic oral bacterium. This suggests the potential use of ligurobustoside N in dental health, particularly in caries prevention (Zhang et al., 2020).

Bioactivities in Treating Obesity and Diabetes

Recent research highlights the bioactivity of ligurobustoside N in treating conditions like obesity and diabetes. The compound has shown strong fatty acid synthase inhibitory activity and remarkable ABTS radical scavenging activity, providing a theoretical basis for its use in functional teas aimed at these health issues (Lu et al., 2022).

Inhibition of Lipase Activity

Ligurobustoside N has been identified as a component in Ligustrum robustum extracts that exhibit strong inhibitory activity on pancreatic lipase. This suggests its potential application in the prevention of metabolic diseases by regulating fat metabolism (Gao et al., 2022).

Future Directions

Research on Ligurobustoside N and related compounds could provide a theoretical basis for the use of Ligustrum robustum leaves as a functional tea for treating obesity and diabetes . Additionally, the modification of wheat starch with Ligustrum robustum extract, which contains Ligurobustoside N, suggests potential applications in the design and development of starch foods .

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O18/c1-15-24(41)25(42)27(44)34(48-15)52-30-16(2)49-35(28(45)26(30)43)53-32-29(46)33(47-12-11-17-3-7-19(37)8-4-17)50-22(14-36)31(32)51-23(40)10-6-18-5-9-20(38)21(39)13-18/h3-10,13,15-16,22,24-39,41-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXKPAMOLXJEEU-FVCUGLHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ligurobustoside N

Citations

For This Compound
11
Citations
ZD He, KM Lau, PPH But, RW Jiang… - Journal of natural …, 2003 - ACS Publications
… Ligurobustoside N (2), an amorphous powder, [α] 24 D −109 (c 0.06, MeOH), was … Thus, ligurobustoside N (2) was identified as [2-(4-hydroxyphenylethyl)]-[3-O-α-l-rhamnosyl(…
Number of citations: 61 pubs.acs.org
L Fan, CH Liao, SG Li, XJ Huang, XP Hu, X Song… - Phytochemistry …, 2015 - Elsevier
A new phenylethanoid glycoside (2) and a new secoiridoid glycoside (16) were isolated from the leaves of Ligustrum purpurascens together with fourteen known compounds (1 and 3–…
Number of citations: 10 www.sciencedirect.com
SH Lu, HJ Zuo, J Huang, R Chen, JP Pan, XX Li - Molecules, 2022 - mdpi.com
The phytochemical study on the leaves of Ligustrum robustum, which have been used as Ku-Ding-Cha, led to the isolation and identification of three new phenylethanoid glycosides …
Number of citations: 5 www.mdpi.com
Z Ling, R Zeng, X Zhou, F Chen, Q Fan, D Sun… - Food Research …, 2022 - Elsevier
… The acyl group of ligurobustoside N was a caffeoyl group, which was different from the coumaryl group of ligupurpuroside B, while the structure of the remaining portion was identical. It …
Number of citations: 1 www.sciencedirect.com
Z Zhang, J Zeng, X Zhou, Q Xu, C Li… - Molecular Oral …, 2021 - Wiley Online Library
… robustum extract were identified as Ligurobustoside B (compound 1), Ligurobustoside N (compound 2), Ligupurpuroside J (compound 3), and Ligurobustoside C (compound 4). These …
Number of citations: 10 onlinelibrary.wiley.com
N Chen, HX Gao, Q He, WC Zeng - Foods, 2022 - mdpi.com
We investigated the modification of wheat starch with Ligustrum robustum (Rxob.) Blume extract (LRE) and determined the action mechanism. Based on differential scanning calorimetry…
Number of citations: 1 www.mdpi.com
Y Yang, D Xi, Y Wu, T Liu - Plant Communications, 2023 - cell.com
Verbascoside, which was first discovered in 1963, is a well-known phenylethanoid glycoside (PhG) that exhibits antioxidant, anti-inflammatory, antimicrobial, and neuroprotective …
Number of citations: 2 www.cell.com
AKM Ghilan, NS Alharbi, JM Khaled… - Journal of King Saud …, 2023 - Elsevier
Streptococcus mutans is one of the most important causes of tooth decay and oral diseases, and it has received wide attention from researchers worldwide. The present work aimed to …
Number of citations: 0 www.sciencedirect.com
XY Tian, MX Li, T Lin, Y Qiu, YT Zhu, XL Li… - European Journal of …, 2021 - Elsevier
Phenylethanoid glycosides (PhGs) are compounds made of phenylethyl alcohol, caffeic acid and glycosyl moieties. The first published references about phenylethanoid glycosides …
Number of citations: 70 www.sciencedirect.com
BB Gao, GM She, DM She - Chemistry & Biodiversity, 2013 - Wiley Online Library
2.2. 1. Monoterpenoids 2.2. 2. Iridoids 2.2. 3. Triterpenes 2.3. Flavonoids 2.4. Others 3. Biological Activities 3.1. Antioxidative Effects 3.2. Hypoglycemic and Hypolipidemic Effects 3.3. …
Number of citations: 36 onlinelibrary.wiley.com

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